molecular formula C10H13NO3 B2507888 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid CAS No. 1250380-97-2

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid

Cat. No.: B2507888
CAS No.: 1250380-97-2
M. Wt: 195.218
InChI Key: BCEBXQROIIQCON-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound features a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid group at the 3-position, and a butan-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxypyridine with a suitable butan-2-yl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the butan-2-yl halide.

Another approach involves the use of a Grignard reagent, where 2-hydroxypyridine is treated with a butan-2-yl magnesium halide. This reaction also proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. Additionally, the butan-2-yl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine-3-carboxylic acid: Lacks the butan-2-yl group, resulting in different chemical properties and applications.

    6-Methyl-2-hydroxypyridine-3-carboxylic acid: Contains a methyl group instead of a butan-2-yl group, leading to variations in reactivity and biological activity.

    6-Ethyl-2-hydroxypyridine-3-carboxylic acid:

Uniqueness

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, binding interactions, and overall properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-butan-2-yl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-6(2)8-5-4-7(10(13)14)9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEBXQROIIQCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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